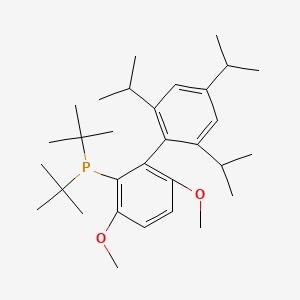

tBuBrettPhos

描述

TBuBrettPhos is a dialkylbiaryl phosphine ligand developed by the Buchwald group . It promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of tBuBrettPhos can be achieved through aromatic substitution reactions starting from phenyl phosphine and dimethoxybromobenzene under basic conditions . The specific synthesis route may vary depending on experimental conditions and requirements .Molecular Structure Analysis

TBuBrettPhos has an empirical formula of C31H49O2P . Its molecular weight is 484.69 . The SMILES string for tBuBrettPhos isCOc1ccc (OC)c (c1P (C (C) (C)C)C (C) (C)C)-c2c (cc (cc2C (C)C)C (C)C)C (C)C . Chemical Reactions Analysis

TBuBrettPhos is known to promote cross-coupling reactions more efficiently . It exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

TBuBrettPhos is a solid substance . It has a melting point of 166-170 °C . It is a phosphine functional group .科学研究应用

N-Arylation of Amino Acid Esters

tBuBrettPhos has been employed as a precatalyst for the N-arylation of amino acid esters using aryl triflates. Notably, this reaction occurs under mild conditions, minimizing racemization of the amino acid ester. The ability to selectively introduce aryl groups onto amino acid derivatives is valuable in medicinal chemistry and peptide synthesis .

Conversion of Aryl Halides to Phenols

In the presence of benzaldoxime as a hydroxide surrogate, tBuBrettPhos catalyzes the conversion of aryl halides (such as aryl chlorides and bromides) to phenols. This transformation provides a direct route to phenolic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

C-C, C-N, and C-O Bond Formation

tBuBrettPhos is highly versatile in forming various bonds via palladium-catalyzed cross-coupling reactions:

- C-O Bond Formation: It promotes the arylation of alcohols, phenols, and other oxygen-containing substrates, yielding valuable products .

Stability and Solubility

- Solubility: It dissolves well in a wide range of organic solvents, enhancing its applicability in diverse reaction conditions .

Other Buchwald Precatalysts

While tBuBrettPhos is a star player, let’s briefly mention a couple of related precatalysts:

- tBuXPhos: Another Buchwald ligand, tBuXPhos, enhances Pd-catalyzed C-O and C-N bond formation. It finds applications in Tsuji-Trost substitutions, cross-coupling of benzylic fluorides, and C-N coupling reactions with sulfinamides and aryl halides .

- RockPhos: A biphenyl-based phosphine ligand, RockPhos, works with Pd(0) catalysts for carbon-carbon and carbon-heteroatom bond formation. It has been used in the 2-fluoroethoxylation of bromo-chalcones and the conversion of aryl chlorides to aryl methoxides .

作用机制

Target of Action

tBuBrettPhos is a dialkylbiaryl phosphine ligand . It is primarily targeted towards palladium , a transition metal, and is widely used in palladium-catalyzed cross-coupling reactions .

Mode of Action

tBuBrettPhos interacts with its target, palladium, to form a complex that acts as a precatalyst . This precatalyst promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . The formation of the active catalytic species is efficient, and the ligand to palladium ratio can be accurately controlled .

Biochemical Pathways

The primary biochemical pathway influenced by tBuBrettPhos involves the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . These bonds are crucial in the synthesis of various organic compounds. The compound’s action can affect multiple downstream effects, including the synthesis of complex organic molecules.

Pharmacokinetics

Its solubility in a wide range of common organic solvents suggests that it could have good distribution properties if used in a biological context.

Result of Action

The result of tBuBrettPhos’s action is the efficient promotion of cross-coupling reactions . This leads to the formation of various organic compounds, including those with C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . It has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester .

Action Environment

tBuBrettPhos is air-, moisture-, and thermally-stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.

安全和危害

TBuBrettPhos is a flammable substance and may burn in the presence of open flame or high temperatures . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWLCYPYZCHYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657989 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |

CAS RN |

1160861-53-9 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)